Cas no 2171255-05-1 ((5R)-3-(2-fluoroethyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one)

(5R)-3-(2-fluoroethyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one 化学的及び物理的性質
名前と識別子
-
- (5R)-3-(2-fluoroethyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one
- 2171255-05-1
- EN300-1274941
-
- インチ: 1S/C9H15FN2OS/c1-6(2)5-7-8(13)12(4-3-10)9(14)11-7/h6-7H,3-5H2,1-2H3,(H,11,14)/t7-/m1/s1
- InChIKey: YFSHMDYESUYLFM-SSDOTTSWSA-N
- ほほえんだ: S=C1N(CCF)C([C@@H](CC(C)C)N1)=O
計算された属性
- せいみつぶんしりょう: 218.08891244g/mol
- どういたいしつりょう: 218.08891244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 64.4Ų
(5R)-3-(2-fluoroethyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1274941-0.05g |
(5R)-3-(2-fluoroethyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
2171255-05-1 | 0.05g |
$2490.0 | 2023-06-08 | ||
Enamine | EN300-1274941-10.0g |
(5R)-3-(2-fluoroethyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
2171255-05-1 | 10g |
$12748.0 | 2023-06-08 | ||
Enamine | EN300-1274941-10000mg |
(5R)-3-(2-fluoroethyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
2171255-05-1 | 10000mg |
$12748.0 | 2023-10-01 | ||
Enamine | EN300-1274941-50mg |
(5R)-3-(2-fluoroethyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
2171255-05-1 | 50mg |
$2490.0 | 2023-10-01 | ||
Enamine | EN300-1274941-5.0g |
(5R)-3-(2-fluoroethyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
2171255-05-1 | 5g |
$8598.0 | 2023-06-08 | ||
Enamine | EN300-1274941-1.0g |
(5R)-3-(2-fluoroethyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
2171255-05-1 | 1g |
$2965.0 | 2023-06-08 | ||
Enamine | EN300-1274941-0.25g |
(5R)-3-(2-fluoroethyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
2171255-05-1 | 0.25g |
$2728.0 | 2023-06-08 | ||
Enamine | EN300-1274941-2.5g |
(5R)-3-(2-fluoroethyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
2171255-05-1 | 2.5g |
$5810.0 | 2023-06-08 | ||
Enamine | EN300-1274941-2500mg |
(5R)-3-(2-fluoroethyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
2171255-05-1 | 2500mg |
$5810.0 | 2023-10-01 | ||
Enamine | EN300-1274941-500mg |
(5R)-3-(2-fluoroethyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
2171255-05-1 | 500mg |
$2847.0 | 2023-10-01 |
(5R)-3-(2-fluoroethyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one 関連文献
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
(5R)-3-(2-fluoroethyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-oneに関する追加情報
Research Briefing on (5R)-3-(2-fluoroethyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one (CAS: 2171255-05-1)
The compound (5R)-3-(2-fluoroethyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one (CAS: 2171255-05-1) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This thiohydantoin derivative has garnered attention due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a valuable scaffold for drug development.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for this compound, highlighting its enantioselective synthesis via chiral auxiliary-assisted methods. The research team optimized the reaction conditions to achieve a high yield (78%) and excellent enantiomeric excess (>99%). The fluorine atom at the 2-position of the ethyl group was found to significantly influence the compound's metabolic stability, as demonstrated in in vitro microsomal stability assays.
Pharmacological investigations have revealed that this compound exhibits potent inhibitory activity against several kinase targets implicated in inflammatory diseases. In particular, a 2024 Nature Chemical Biology paper reported its selective inhibition of p38α MAPK with an IC50 of 12.3 nM, while showing minimal activity against other MAPK family members. This selectivity profile suggests potential applications in treating rheumatoid arthritis and other chronic inflammatory conditions without the off-target effects commonly associated with first-generation p38 inhibitors.
Crystallographic studies of the compound bound to its target proteins have provided valuable insights into its binding mode. The thiohydantoin core forms critical hydrogen bonds with the kinase hinge region, while the fluoroethyl group occupies a hydrophobic pocket that is not fully utilized by existing inhibitors. These structural findings, published in Acta Crystallographica Section D (2024), are guiding the design of second-generation analogs with improved potency and pharmacokinetic properties.
Recent preclinical evaluations have demonstrated favorable drug-like characteristics. The compound shows good oral bioavailability (F = 65% in rodent models) and an acceptable safety profile in acute toxicity studies. However, chronic toxicity assessments are ongoing, with preliminary data suggesting the need for dose optimization to minimize potential hepatotoxicity observed at higher doses in primate models.
Several pharmaceutical companies have included this compound in their development pipelines, with Phase I clinical trials expected to begin in late 2025. Its unique combination of target selectivity, metabolic stability, and synthetic accessibility makes it a particularly attractive candidate for further development. Future research directions include exploring its potential in combination therapies and investigating its activity against other disease-relevant kinases.
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